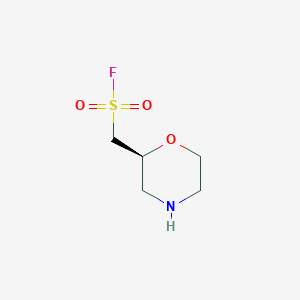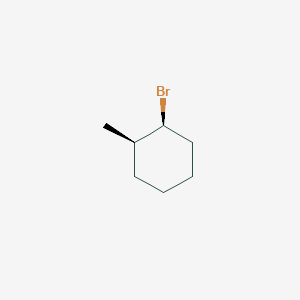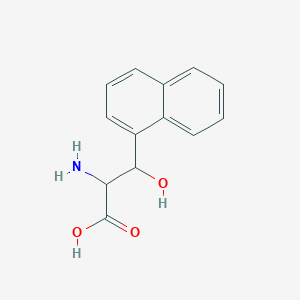![molecular formula C30H38N2O7 B13483686 (2S)-2-{[(tert-butoxy)carbonyl]amino}-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}(oxan-4-yl)amino)pentanoic acid](/img/structure/B13483686.png)
(2S)-2-{[(tert-butoxy)carbonyl]amino}-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}(oxan-4-yl)amino)pentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-{[(tert-butoxy)carbonyl]amino}-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}(oxan-4-yl)amino)pentanoic acid is a complex organic compound often used in peptide synthesis. This compound is characterized by the presence of both tert-butoxycarbonyl (Boc) and fluorenylmethoxycarbonyl (Fmoc) protecting groups, which are commonly used to protect amino acids during peptide synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-{[(tert-butoxy)carbonyl]amino}-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}(oxan-4-yl)amino)pentanoic acid typically involves multiple steps. One common method starts with the corresponding protected amino acid and involves the use of sodium azide (NaN3) by the mixed anhydride method using isobutoxycarbonyl chloride (IBC-Cl) or by the acid chloride method . The compound is isolated as a crystalline solid, stable at room temperature, and has a long shelf-life .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet demand. The use of flow microreactor systems has been developed to introduce the tert-butoxycarbonyl group into various organic compounds efficiently and sustainably .
Análisis De Reacciones Químicas
Types of Reactions
(2S)-2-{[(tert-butoxy)carbonyl]amino}-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}(oxan-4-yl)amino)pentanoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized products.
Reduction: Reduction reactions can remove protecting groups or reduce other functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the amino acid side chains.
Common Reagents and Conditions
Common reagents used in these reactions include sodium azide (NaN3), isobutoxycarbonyl chloride (IBC-Cl), and various acid chlorides . Reaction conditions often involve controlled temperatures and specific solvents to ensure the stability of the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, peptide synthesis using this compound as a coupling agent can result in the formation of longer peptide chains .
Aplicaciones Científicas De Investigación
(2S)-2-{[(tert-butoxy)carbonyl]amino}-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}(oxan-4-yl)amino)pentanoic acid has several scientific research applications:
Chemistry: Used as a coupling agent in peptide synthesis, facilitating the formation of peptide bonds.
Biology: Employed in the synthesis of biologically active peptides and proteins.
Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.
Industry: Applied in the production of various peptide-based materials and compounds.
Mecanismo De Acción
The mechanism of action of (2S)-2-{[(tert-butoxy)carbonyl]amino}-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}(oxan-4-yl)amino)pentanoic acid involves its role as a protecting group in peptide synthesis. The tert-butoxycarbonyl and fluorenylmethoxycarbonyl groups protect the amino acid residues during the synthesis process, preventing unwanted side reactions. These protecting groups can be selectively removed under specific conditions, allowing for the sequential addition of amino acids to form peptides .
Comparación Con Compuestos Similares
Similar Compounds
N6-(((9H-fluoren-9-yl)methoxy)carbonyl)-N2-(tert-butoxycarbonyl)-L-lysine: This compound also contains both Boc and Fmoc protecting groups and is used in peptide synthesis.
Fmoc amino acid azides: These compounds are similar in structure and function, used as coupling agents in peptide synthesis.
Uniqueness
The uniqueness of (2S)-2-{[(tert-butoxy)carbonyl]amino}-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}(oxan-4-yl)amino)pentanoic acid lies in its specific combination of protecting groups and its stability under various conditions. This makes it particularly useful in complex peptide synthesis processes where precise control over the reaction conditions is required .
Propiedades
Fórmula molecular |
C30H38N2O7 |
|---|---|
Peso molecular |
538.6 g/mol |
Nombre IUPAC |
(2S)-5-[9H-fluoren-9-ylmethoxycarbonyl(oxan-4-yl)amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid |
InChI |
InChI=1S/C30H38N2O7/c1-30(2,3)39-28(35)31-26(27(33)34)13-8-16-32(20-14-17-37-18-15-20)29(36)38-19-25-23-11-6-4-9-21(23)22-10-5-7-12-24(22)25/h4-7,9-12,20,25-26H,8,13-19H2,1-3H3,(H,31,35)(H,33,34)/t26-/m0/s1 |
Clave InChI |
DPMNVXBKYCJIMV-SANMLTNESA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N[C@@H](CCCN(C1CCOCC1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
SMILES canónico |
CC(C)(C)OC(=O)NC(CCCN(C1CCOCC1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[6-(3,5-Difluorophenyl)pyridin-2-yl]methanaminedihydrochloride](/img/structure/B13483607.png)
![[(1r,4r)-4-Methylcyclohexyl]methyl 4-methylbenzene-1-sulfonate](/img/structure/B13483615.png)
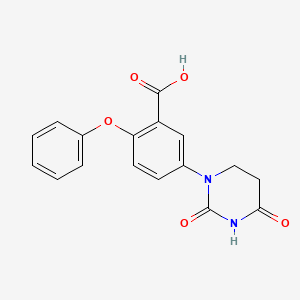
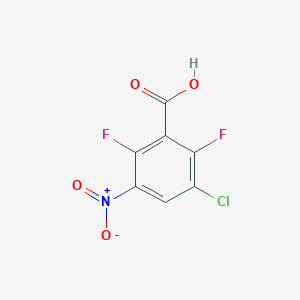
![3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azepan-3-yl)propanoic acid](/img/structure/B13483622.png)
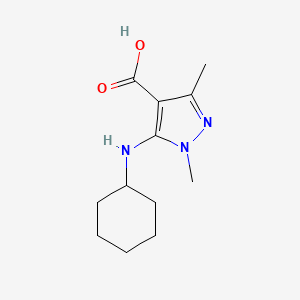
![N-methyl-2-[2-(methylamino)ethyl]benzamide hydrochloride](/img/structure/B13483626.png)
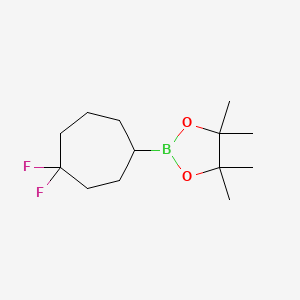
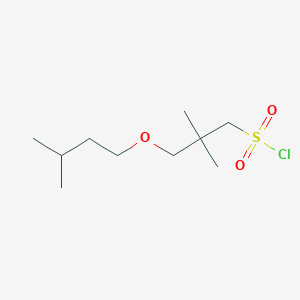
![6-[(3R)-3-aminopyrrolidin-1-yl]-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione hydrochloride](/img/structure/B13483645.png)
![Tert-butyl 3,4-dihydro-2h-benzo[b][1,4]oxazine-2-carboxylate](/img/structure/B13483652.png)
